2-Phenylacetamide
2-Phenylacetamide
2-phenylacetamide is a monocarboxylic acid amide that is acetamide substituted by a phenyl group at position 2. It has a role as a mouse metabolite. It is functionally related to a phenylacetic acid.
2-Phenylacetamide is a natural product found in Streptomyces abikoensis, Streptomyces chrestomyceticus, and other organisms with data available.
2-Phenylacetamide is a natural product found in Streptomyces abikoensis, Streptomyces chrestomyceticus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
103-81-1
VCID:
VC21023386
InChI:
InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
SMILES:
C1=CC=C(C=C1)CC(=O)N
Molecular Formula:
C8H9NO
Molecular Weight:
135.16 g/mol
2-Phenylacetamide
CAS No.: 103-81-1
Cat. No.: VC21023386
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-phenylacetamide is a monocarboxylic acid amide that is acetamide substituted by a phenyl group at position 2. It has a role as a mouse metabolite. It is functionally related to a phenylacetic acid. 2-Phenylacetamide is a natural product found in Streptomyces abikoensis, Streptomyces chrestomyceticus, and other organisms with data available. |
|---|---|
| CAS No. | 103-81-1 |
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 2-phenylacetamide |
| Standard InChI | InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
| Standard InChI Key | LSBDFXRDZJMBSC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)N |
| Melting Point | 157.0 °C |
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